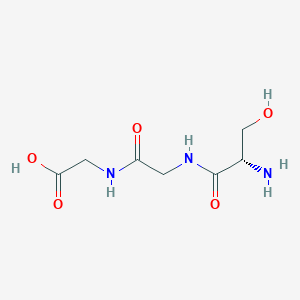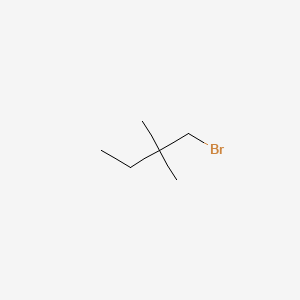
H-Ser-Gly-Gly-OH
説明
Ser-Gly-Gly is a peptide.
科学的研究の応用
タンパク質工学
Ser/Glyリンカー: は、タンパク質ドメイン間に柔軟性と親水性のスペーサーを導入するために、タンパク質工学において広く使用されています。 これらのリンカーは、センサータンパク質におけるエネルギー伝達効率や分子内ドメイン相互作用など、融合タンパク質の機能特性に不可欠です 。 これらのリンカーのコンフォメーション挙動は、ランダムコイルモデルを使用して記述することができ、Ser/Glyリンカーを含む多ドメインタンパク質の結合特性の理解と調整に不可欠です .
バイオ医薬品
バイオ医薬品の分野では、Ser/Glyリンカーは、結合特性が強化された抗体の構築において重要な役割を果たします。 これらのリンカーの使用によって調節できる機能ユニット間の分離距離は、エピトープへのアクセスとアビディティで結合する能力に影響を与えます 。 これにより、特定の生物活性を持つ融合タンパク質を設計するのに役立ちます。
メタボリックシンドローム研究
グリシン、L-セリルグリシル-: は、メタボリックシンドロームの構成要素に対する影響について研究されています。 グリシンの補給は、糖尿病、肥満、脂質異常症、高血圧など、メタボリックシンドロームのさまざまな構成要素を改善します。 免疫機能、抗炎症プロセス、抗酸化反応に関与しており、メタボリックシンドローム患者の治療に大きな臨床的影響を与える可能性があります .
抗炎症作用
研究によると、グリシンは、炎症性サイトカインの減少やインスリン応答の改善など、抗炎症作用を示します。 多くの細胞における核因子κB(NF-κB)の発現調節を介して作用します。 食事性グリシン補給は、慢性炎症の発症を防ぐ上で重要です .
老化防止
グリシンの投与は、モデル生物における健康寿命の増加と、ヒトにおける炎症の減少に関連付けられており、その老化防止の可能性を示唆しています。 グリシンの投与は、成人ヒトにおけるさまざまな生理学的システムの特性に影響を与え、現在活発に研究されています .
センサータンパク質開発
Ser/Glyリンカー: は、さまざまなタイプのセンサータンパク質の開発に使用されています。 これらのリンカーは、エネルギー伝達(それぞれFRETとBRET)に基づく遺伝子コード化蛍光または生物発光センサータンパク質の性能に影響を与えます。 リンカーの長さと柔軟性の影響を理解することは、これらの融合タンパク質のコンフォメーション挙動にとって重要です .
作用機序
Mode of Action
It is known that peptides can interact with various cellular targets, including receptors and enzymes, to modulate their activity . The specific interactions of H-Ser-Gly-Gly-OH with its targets would depend on the specific biochemical context.
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their specific sequence and the cellular context .
Pharmacokinetics
Peptides generally have good bioavailability and can be rapidly metabolized and excreted .
Result of Action
Peptides can have a variety of effects at the molecular and cellular level, depending on their specific sequence and the cellular context .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the peptide, its interaction with targets, and its overall efficacy .
生化学分析
Biochemical Properties
Glycine, L-serylglycyl- participates in several biochemical reactions. It interacts with enzymes such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine and glycine. This interaction is essential for the synthesis of purines, thymidine, and other biomolecules. Additionally, glycine, L-serylglycyl- is involved in the formation of glycine-rich domains in proteins, which are crucial for protein-protein interactions and cellular signaling pathways .
Cellular Effects
Glycine, L-serylglycyl- influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It acts as an inhibitory neurotransmitter in the central nervous system, modulating synaptic transmission and neuronal excitability. Furthermore, glycine, L-serylglycyl- affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which regulates gene expression and cellular metabolism . Its role in cytoprotection against cell death has also been recognized, highlighting its importance in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, glycine, L-serylglycyl- exerts its effects through binding interactions with various biomolecules. It binds to glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing . Additionally, glycine, L-serylglycyl- modulates the activity of serine hydroxymethyltransferase, influencing the synthesis of one-carbon units required for nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycine, L-serylglycyl- can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to glycine, L-serylglycyl- has been observed to affect cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of glycine, L-serylglycyl- vary with different dosages in animal models. Low doses have been shown to enhance cell proliferation and tissue regeneration, while high doses may lead to toxic effects, such as oxidative stress and apoptosis . Understanding the dosage-dependent effects of glycine, L-serylglycyl- is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
Glycine, L-serylglycyl- is involved in several metabolic pathways, including the serine and glycine biosynthesis pathways. It interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, which play key roles in the conversion of serine to glycine and vice versa . These interactions are crucial for maintaining the balance of one-carbon units and supporting various biosynthetic processes.
Transport and Distribution
Within cells and tissues, glycine, L-serylglycyl- is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate its uptake and release in the central nervous system . Additionally, glycine, L-serylglycyl- interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Glycine, L-serylglycyl- exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it participates in various metabolic processes. The presence of glycine-rich domains in proteins also influences its targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, further regulate its subcellular localization and activity .
特性
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLKLXDFCSCNX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427221 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-40-0 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ser-Gly-Gly?
A1: The molecular formula of Ser-Gly-Gly is C6H11N3O5. Its molecular weight is 205.17 g/mol.
Q2: Is there any spectroscopic data available for Ser-Gly-Gly?
A: While the provided articles don't offer specific spectroscopic data for the isolated tripeptide, they utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) to determine the structure and sequence of larger peptides and proteins containing the Ser-Gly-Gly motif [, ].
Q3: What is the significance of Ser-Gly-Gly in biological systems?
A: Ser-Gly-Gly is found in various proteins and plays a crucial role as a recognition site for enzymatic modifications, particularly glycosylation []. It acts as an acceptor for xylose transfer during the biosynthesis of chondroitin sulfate proteoglycan [, ].
Q4: Can you elaborate on the role of Ser-Gly-Gly in chondroitin sulfate biosynthesis?
A: Chondroitin sulfate is a complex polysaccharide found in cartilage and other connective tissues. Its biosynthesis begins with the transfer of xylose from UDP-xylose to specific serine residues within the proteoglycan core protein [, ]. This xylose transfer is catalyzed by xylosyltransferase, which recognizes and utilizes Ser-Gly-Gly as a specific acceptor sequence [, ]. The transferred xylose then serves as a starting point for the subsequent addition of other sugars, ultimately forming the chondroitin sulfate chains.
Q5: Is the entire proteoglycan molecule recognized by xylosyltransferase for xylose transfer?
A: No, research indicates that xylosyltransferase exhibits specificity towards certain serine residues within the proteoglycan molecule []. While the intact proteoglycan is not an acceptor for xylose, Smith-degraded proteoglycan, where the chondroitin sulfate chains are removed, exhibits significant acceptor activity []. This suggests that glycosylation occurs at specific Ser-Gly-Gly sites that become accessible after Smith degradation.
Q6: Can smaller peptides like Ser-Gly-Gly act as acceptors for xylosyltransferase?
A: Research has demonstrated that the tripeptide Ser-Gly-Gly can act as an acceptor for xylosyltransferase, albeit with lower affinity compared to the Smith-degraded proteoglycan []. This suggests that the enzyme's recognition site might extend beyond the tripeptide sequence.
Q7: What are some other biological contexts where Ser-Gly-Gly is significant?
A: Research has identified Ser-Gly-Gly as part of the recognition sequence for human N-alpha-acetyltransferase 40 (hNaa40p/hNatD) []. This enzyme catalyzes the N-terminal acetylation of histones H2A and H4, a crucial process for regulating gene expression [].
Q8: What is the specific role of hNaa40p/hNatD in histone modification?
A: hNaa40p/hNatD specifically acetylates the N-terminal serine residue of histones H2A and H4 []. This modification is believed to play a role in regulating chromatin structure and gene expression, ultimately influencing various cellular processes.
Q9: Are there any known inhibitors of hNaa40p/hNatD that target the Ser-Gly-Gly recognition sequence?
A9: While the provided articles don't mention specific inhibitors targeting the Ser-Gly-Gly recognition site of hNaa40p/hNatD, this area could be of interest for future research focusing on modulating histone acetylation and gene expression.
Q10: Is Ser-Gly-Gly involved in other protein modifications besides glycosylation and acetylation?
A10: While the provided articles focus on glycosylation and acetylation, the presence of Ser-Gly-Gly in various protein sequences suggests its potential involvement in other post-translational modifications. Further research is needed to explore such possibilities.
Q11: How do structural modifications to Ser-Gly-Gly impact its biological activity?
A: While specific data on modifying the tripeptide itself is limited in the provided research, several studies highlight the importance of surrounding amino acid sequences for recognition and activity [, , ]. For instance, in the context of NMU, altering the aromatic rings or tyrosine residues significantly impacts its ability to reduce food intake in rats []. Similarly, the presence and position of serine and histidine residues in synthetic peptides designed as hydrolase models directly influence their esteratic activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)







![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)



